molecular formula C14H12O3 B579788 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) CAS No. 15757-34-3

1,3-Benzodioxan-4-ol,4-phenyl-(8CI)

Cat. No.: B579788
CAS No.: 15757-34-3
M. Wt: 228.247
InChI Key: ONZKZNZGZWMMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) is a benzodioxan derivative. The benzodioxan scaffold is recognized in medicinal chemistry for its relevance in neurological research. Specifically, other benzodioxan-substituted compounds have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target in the study of neurodegenerative diseases such as Parkinson's and Alzheimer's . These inhibitors can function as competitive and reversible agents, which are considered to have favorable safety profiles. Researchers value this chemical class for designing novel bioactive molecules with potential low neurotoxicity and promising drug-like properties . The core benzodioxan structure consists of a benzene ring fused to a dioxane ring, and its derivatives are explored in various pharmaceutical applications . This product is intended for research purposes such as in vitro screening, hit-to-lead optimization, and mechanism-of-action studies.

Properties

CAS No.

15757-34-3

Molecular Formula

C14H12O3

Molecular Weight

228.247

IUPAC Name

4-phenyl-1,3-benzodioxin-4-ol

InChI

InChI=1S/C14H12O3/c15-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16-10-17-14/h1-9,15H,10H2

InChI Key

ONZKZNZGZWMMQO-UHFFFAOYSA-N

SMILES

C1OC2=CC=CC=C2C(O1)(C3=CC=CC=C3)O

Synonyms

1,3-Benzodioxan-4-ol,4-phenyl-(8CI)

Origin of Product

United States

Synthetic Methodologies for 1,3 Benzodioxane 4 Ol,4 Phenyl Scaffolds

Regioselective and Stereoselective Synthesis of 1,3-Benzodioxanes

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of complex benzodioxane structures.

One of the most established methods for constructing the 1,3-benzodioxane ring is through the acid-catalyzed condensation of a phenol (B47542) with an aldehyde. semanticscholar.orgtsijournals.com This reaction typically involves reacting a 2-hydroxybenzyl alcohol (saligenin) or a phenol with formaldehyde (B43269) or other aldehydes. semanticscholar.orgtsijournals.com The reaction proceeds via the formation of a benzylic carbocation, which is then trapped intramolecularly by the phenolic hydroxyl group to form the dioxane ring. The conditions for these reactions can be modulated to control the outcome, though the presence of certain substituents can influence the reaction's success. semanticscholar.org For instance, electron-withdrawing groups on the phenol can sometimes hinder the formation of the 1,3-benzodioxan ring. semanticscholar.org

A notable example is the reaction of various para-substituted phenols with formaldehyde in the presence of an acid or alkali to first form the intermediate 2-hydroxybenzyl alcohol, which is then cyclized with additional formaldehyde. semanticscholar.org

Table 1: Examples of Condensation Reactions for 1,3-Benzodioxane Formation

Phenol ReactantAldehyde/Carbonyl SourceCatalyst/ConditionsProductReference
PhenolFormaldehyde, Hydrochloric AcidHeating6,8-Dichloromethyl-1,3-benzodioxane semanticscholar.org
p-NitrophenolFormaldehydeMolar ratio and temperature variationDifferent products depending on conditions semanticscholar.org
SaligeninFormaldehydeAcid1,3-Benzodioxane tsijournals.com
Salicylic (B10762653) AcidDichloromethanePotassium Phosphate, Catalyst-freeBenzo[d] Current time information in Bangalore, IN.rsc.orgdioxin-4-ones wikipedia.org

Beyond simple condensation, other cyclization strategies are employed to form the benzodioxane nucleus. One such method is the cyclic etherification of saligenin using methylene (B1212753) sulfate (B86663) and an alkali. tsijournals.com

A particularly relevant approach for the synthesis of the target molecule involves the formation of a 4H-benzo[d] Current time information in Bangalore, IN.rsc.orgdioxin-4-one intermediate. These can be synthesized through various routes, including the copper(I) iodide-mediated reaction of salicylic acids with acetylenic esters. rsc.orgnih.gov This method involves an initial addition reaction followed by an intramolecular cyclization to yield the 1,3-benzodioxin-4-one scaffold. nih.gov This ketone functionality at the C-4 position is crucial for the subsequent introduction of the phenyl and hydroxyl groups.

Other methods to access the 1,3-benzodioxin-4-one core include:

The reaction of o-carboxybenzenediazonium salts with ketones. semanticscholar.org

Acid-catalyzed synthesis from symmetrical ketones. semanticscholar.org

Base-promoted reaction of phenyl salicylates with aliphatic aldehydes. semanticscholar.org

The introduction of a phenyl group specifically at the C-4 position of the 1,3-benzodioxane scaffold is most effectively achieved through the nucleophilic addition of an organometallic reagent to a 1,3-benzodioxan-4-one intermediate. The Grignard reaction is a classic and powerful method for this transformation. wikipedia.orgmnstate.eduorganic-chemistry.org

In this strategy, a phenylmagnesium halide (e.g., phenylmagnesium bromide), the Grignard reagent, is reacted with the 1,3-benzodioxan-4-one. mnstate.edulibretexts.orglibretexts.org The nucleophilic phenyl carbanion attacks the electrophilic carbonyl carbon at the C-4 position. libretexts.org This addition breaks the carbon-oxygen pi bond, leading to the formation of a new carbon-carbon bond between the C-4 position and the phenyl ring. mnstate.edu

The introduction of the hydroxyl group at the C-4 position is an intrinsic result of the Grignard reaction described above. Following the nucleophilic attack of the phenyl Grignard reagent on the C-4 carbonyl, an intermediate magnesium alkoxide is formed. libretexts.org Subsequent workup with a mild acid, such as dilute hydrochloric acid or ammonium (B1175870) chloride, protonates this alkoxide to yield the final tertiary alcohol. libretexts.orgmasterorganicchemistry.com This one-pot reaction thus concurrently installs both the phenyl and the hydroxyl functionalities at the desired C-4 position, directly leading to the 1,3-Benzodioxan-4-ol, 4-phenyl- structure.

Alternatively, the reduction of the 2,2-dimethyl-1,3-benzodioxan-4-one functional group has been explored. While strong reducing agents like lithium aluminum hydride (LAH) can reduce the ketone to the corresponding alcohol (a 2-hydroxybenzyl alcohol derivative), this does not introduce the C-4 phenyl group. acs.org Therefore, for the synthesis of the target compound, the Grignard addition to the C-4 ketone is the more direct and relevant strategy.

Novel Catalytic Systems for 1,3-Benzodioxane Synthesis

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and environmental compatibility.

Transition metals play a significant role in the synthesis of benzodioxane scaffolds. Various catalysts based on palladium, copper, iron, and chromium have been developed for these transformations.

Copper Catalysis: Copper catalysts, particularly copper(I) iodide (CuI), are effective in mediating the synthesis of 4H-benzo[d] Current time information in Bangalore, IN.rsc.orgdioxin-4-one derivatives from salicylic acids and acetylenic esters. rsc.orgnih.gov Copper-catalyzed Ullmann-type reactions are also a cornerstone for forming C-O bonds in the synthesis of related heterocyclic systems like 1,4-benzodioxanes, which can involve the ring-opening of epoxides followed by cyclization. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions are widely used for C-O bond formation. For instance, palladium catalysts have been employed in the asymmetric intramolecular C-O coupling of 2-(2-halophenoxy)propane-1,3-diols to produce chiral 2-hydroxymethyl-1,4-benzodioxanes. researchgate.net

Chromium Catalysis: Organometallic complexes of chromium, such as (η6-Arene)tricarbonylchromium complexes, have been synthesized with 1,3-benzodioxane ligands, including 2-phenyl-1,3-benzodioxane. rsc.org These complexes can alter the reactivity of the aromatic ring, enabling further synthetic manipulations. organic-chemistry.org

Iron Catalysis: Iron-catalyzed stereoselective synthesis of related (Z)-2-ylidene-1,4-benzodioxanes has been reported, demonstrating the utility of inexpensive and environmentally benign iron catalysts in forming benzodioxane-related structures.

Table 2: Transition Metal Catalysts in Benzodioxane and Related Syntheses

Metal CatalystLigand/Co-catalystReaction TypeProduct TypeReference
Copper(I) Iodide (CuI)Sodium BicarbonateAddition/Intramolecular Cyclization4H-Benzo[d] Current time information in Bangalore, IN.rsc.orgdioxin-4-ones nih.gov
Palladium(II) Acetate (B1210297)Chiral Spirodiphosphine MonoxideIntramolecular Asymmetric Aryl C-O CouplingChiral 2-Hydroxymethyl-1,4-benzodioxanes researchgate.net
TriamminotricarbonylchromiumNoneComplexation(η6-1,3-Benzodioxane)Cr(CO)3 Complexes rsc.org
Iron(III) ChlorideCesium CarbonateStereoselective Cyclization(Z)-2-Ylidene-1,4-benzodioxanes

Organocatalytic Methods for Stereocontrolled Synthesis

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful tool for the stereocontrolled synthesis of complex molecules, including heterocyclic scaffolds like 1,3-benzodioxanes. Over the past two decades, organocatalysis has proven highly effective in controlling the stereochemistry of reaction products, finding numerous applications in the asymmetric synthesis of natural products and related compounds. researchgate.net These catalysts, operating through mechanisms distinct from metal-based catalysts, offer unique pathways for bond formation.

For the synthesis of related oxygen-containing heterocycles, bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) moiety, have been successfully employed. nih.govbeilstein-journals.org These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base activation, respectively. For instance, the asymmetric formal [3+2] cycloaddition for synthesizing 1,3-dioxolanes proceeds through hemiacetal intermediates formed between γ-hydroxy-α,β-unsaturated ketones and aldehydes, with stereocontrol dictated by the chiral catalyst. nih.gov

Similarly, chiral phosphoric acids, a cornerstone of Brønsted acid organocatalysis, have been shown to catalyze the intramolecular desymmetrization of oxetanes to form chiral 1,4-benzodioxepines with high enantioselectivity. organic-chemistry.org The catalyst acts bifunctionally, activating the oxetane (B1205548) and enhancing the nucleophilicity of the hydroxyl group to facilitate ring-opening and closure. organic-chemistry.org While direct organocatalytic methods for 1,3-Benzodioxan-4-ol, 4-phenyl- are not extensively documented, these examples on related structures demonstrate the high potential of organocatalysis, particularly with bifunctional catalysts, to control the formation of the hemiacetal intermediate required for the 1,3-benzodioxane core with high stereoselectivity.

Green Chemistry Principles in 1,3-Benzodioxane Synthesis

The application of green chemistry principles to the synthesis of 1,3-benzodioxane scaffolds aims to reduce environmental impact by improving efficiency and minimizing waste and the use of hazardous substances. researchgate.net Key considerations in this area include the use of solvent-free reaction conditions and the optimization of atom economy.

Solvent-Free Reaction Methodologies

Eliminating volatile organic solvents is a primary goal in green chemistry. For the synthesis of benzodioxane derivatives, several solvent-free approaches have been developed. One innovative and green pathway involves the reaction of catechol with glycerol (B35011) carbonate (GlyC), a bio-based reagent, in the presence of a basic catalyst without any solvent. nih.gov This method can achieve high yields of benzodioxane products at elevated temperatures. nih.gov

Microwave-assisted synthesis is another effective technique that often allows for solvent-free conditions. The reaction of catechol with benzoic acid derivatives, catalyzed by polyphosphoric acid (which can act as both catalyst and solvent), can be significantly accelerated by microwave irradiation, leading to high yields of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives in a much-reduced timeframe. nih.govnih.gov This approach is lauded for its simplicity, efficiency, and reduced energy consumption compared to conventional heating methods. nih.gov High hydrostatic pressure (HHP) has also been explored as a green activation method for the catalyst- and solvent-free synthesis of heterocycles, providing high yields and producing only non-toxic by-products. researchgate.net

A comparison of these green methodologies highlights the ongoing effort to create more sustainable synthetic routes.

MethodologyReactantsCatalyst/ConditionsKey AdvantageReference
Solvent-Free ThermalCatechol, Glycerol CarbonateBasic catalyst (e.g., NaOCH₃), 170°CUses bio-based reagent, no solvent required. nih.gov
Microwave-AssistedCatechol, Benzoic Acid DerivativesPolyphosphoric Acid, Microwave (30-120s)Rapid, high yield, reduced energy use. nih.govnih.gov
High-Pressure Synthesiso-phenylenediamine, acetoneHigh Hydrostatic Pressure (up to 3.8 kbar)Truly catalyst- and solvent-free process. researchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netresearchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste.

In the context of benzodioxane synthesis, cycloaddition and addition reactions are particularly noteworthy for their high atom economy. For example, the Ru₃(CO)₁₂-catalyzed reaction of catechols with alkynes represents a highly atom-economic process for synthesizing 2,2-disubstituted 1,3-benzodioxoles. scirp.org This reaction proceeds via a tandem addition of the two O-H bonds of the catechol across the alkyne's triple bond, incorporating all atoms from both reactants into the final product. scirp.org

Enantioselective Synthesis of 1,3-Benzodioxan-4-ol, 4-phenyl- Derivatives

The biological activity of benzodioxane derivatives is often dependent on the absolute configuration of their stereocenters. rsc.org Therefore, the enantioselective synthesis of these compounds, particularly the establishment of the C-4 stereocenter in 1,3-Benzodioxan-4-ol, 4-phenyl-, is of significant importance. This is typically achieved using either chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. beilstein-journals.org After the desired stereocenter is formed, the auxiliary is removed and can often be recovered for reuse. beilstein-journals.org Oxazolidinones, popularized by David A. Evans, are among the most widely used chiral auxiliaries. jmcs.org.mx For instance, an (S)-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one auxiliary can be prepared from L-tyrosinol. mdpi.com

In the context of synthesizing the target molecule, a chiral auxiliary could be attached to a precursor, such as a salicylic acid derivative. The chiral environment provided by the auxiliary would then direct the diastereoselective addition of a phenyl group and subsequent cyclization to form the 1,3-benzodioxan-4-ol structure. For example, the use of a 1-phenylethylamine (B125046) (α-PEA) fragment within an oxazolidinone scaffold has been shown to be effective for diastereoselective induction in the creation of C-4 and C-5 stereocenters.

Auxiliary TypeCommon PrecursorKey FeatureReference
OxazolidinonesAmino acids (e.g., Valine, Phenylalanine)Versatile for various asymmetric transformations (aldol, alkylation). jmcs.org.mx
1-Phenylethylamine (α-PEA)(R)- or (S)-1-phenylethylaminePrivileged chiral inducer used for resolution and as an auxiliary.
Carbohydrate-basedProtected sugars (e.g., from carbohydrates)Can serve as chiral auxiliaries for synthesizing chiral ethers. scirp.org

Asymmetric Catalysis in C-4 Stereocenter Formation

Asymmetric catalysis offers a more atom-economic approach to enantioselective synthesis, as it uses a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. The creation of the C-4 stereocenter of 1,3-Benzodioxan-4-ol, 4-phenyl- involves the formation of a quaternary stereocenter, which is a significant synthetic challenge due to steric hindrance. nih.govresearchgate.net

Transition metal-catalyzed reactions are powerful tools for this purpose. Palladium-catalyzed enantioselective reactions have been successfully developed for the synthesis of the related 1,4-benzodioxane (B1196944) isomers. For instance, a highly enantioselective alkene aryloxyarylation, using a palladium catalyst with a sterically bulky chiral monophosphorus ligand, can form 1,4-benzodioxanes with quaternary stereocenters in high yield and excellent enantioselectivity. researchgate.net Another strategy involves the palladium-catalyzed intramolecular C-O bond formation via asymmetric desymmetrization of prochiral diols, using chiral ligands like SDP(O) (a spirodiphosphine monoxide). researchgate.net

These methods establish a chiral C-O bond, which is analogous to the formation of the hemiacetal at the C-4 position of the target 1,3-benzodioxane. Applying this logic, a potential route would involve the asymmetric cyclization of a suitable catechol derivative with a phenyl-containing electrophile, catalyzed by a chiral transition metal complex. The catalyst, featuring a carefully designed chiral ligand, would control the facial selectivity of the attack, leading to the desired enantiomer of the C-4 stereocenter.

Resolution Techniques for Enantiomeric Separation

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining chirally pure compounds. For the specific case of 1,3-Benzodioxan-4-ol, 4-phenyl-, which possesses a stereogenic tertiary alcohol center, several established resolution strategies can be theoretically applied. These methods primarily include classical resolution via diastereomeric salt formation after derivatization, enzymatic kinetic resolution, and chiral chromatography.

Classical Resolution via Diastereomeric Derivatives

One of the most traditional and widely used methods for resolving chiral alcohols is through their conversion into a mixture of diastereomers by reaction with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography.

For a tertiary alcohol like 1,3-Benzodioxan-4-ol, 4-phenyl-, this would first involve derivatization of the hydroxyl group to introduce a functional group amenable to reaction with a chiral resolving agent. A common approach is the formation of a hydrogen phthalate (B1215562) or a similar acidic ester. This derivative can then be reacted with a chiral base, such as (+)- or (-)-1-phenylethylamine or brucine, to form diastereomeric salts. researchgate.net

The general process can be outlined as follows:

Derivatization: The racemic 1,3-Benzodioxan-4-ol, 4-phenyl- is reacted with phthalic anhydride (B1165640) to form the corresponding racemic hemiphthalate ester.

Diastereomeric Salt Formation: The racemic hemiphthalate is then treated with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts. psu.edu

Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution. This salt can be isolated by filtration.

Hydrolysis: The separated diastereomeric salt is then hydrolyzed under acidic conditions to cleave the ester and amide bonds, yielding the enantiomerically enriched 1,3-Benzodioxan-4-ol, 4-phenyl- and recovering the chiral resolving agent.

The success of this method is highly dependent on the choice of resolving agent and the crystallization conditions, including the solvent system and temperature.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. mdpi.com For chiral alcohols, this often involves enantioselective acylation or deacylation.

In the case of 1,3-Benzodioxan-4-ol, 4-phenyl-, a lipase (B570770) could be used to selectively acylate one of the enantiomers in the presence of an acyl donor (e.g., vinyl acetate). This would result in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. These two compounds, having different functional groups, can then be easily separated by standard chromatographic methods.

Parameter Description
Enzyme Lipases such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase are commonly used for the kinetic resolution of alcohols. mdpi.comuniovi.es
Acyl Donor Vinyl acetate is a frequent choice as it produces a volatile byproduct (acetaldehyde), driving the reaction forward. Other acyl donors can also be employed.
Solvent The reaction is typically carried out in an organic solvent such as toluene, hexane (B92381), or tetrahydrofuran.
Separation The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated by column chromatography.

The efficiency of enzymatic resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity for one enantiomer over the other. High E-values are indicative of a highly effective resolution.

Chiral Chromatography

Direct separation of enantiomers can be achieved using chiral chromatography, a technique that employs a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation.

For 1,3-Benzodioxan-4-ol, 4-phenyl-, high-performance liquid chromatography (HPLC) with a chiral column would be a viable resolution technique. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including alcohols.

The separation is influenced by several factors:

Chiral Stationary Phase: The choice of the CSP is crucial and is often determined empirically.

Mobile Phase: The composition of the mobile phase (a mixture of solvents like hexane and isopropanol) can be optimized to achieve the best separation. unimi.it

Temperature and Flow Rate: These parameters can also be adjusted to improve the resolution.

While chiral chromatography can be a very effective analytical tool for determining enantiomeric purity, its application on a preparative scale for isolating larger quantities of enantiomers can be more challenging and costly.

Reaction Mechanisms and Mechanistic Pathways in 1,3 Benzodioxane Formation

Detailed Mechanistic Elucidation of Cycloaddition Reactions

Cycloaddition reactions represent a powerful strategy for the synthesis of 1,3-benzodioxane derivatives. One prominent example is the hetero-Diels-Alder reaction between o-benzoquinones and electron-rich dienes, which yields benzodioxin adducts. ias.ac.in The mechanism is proposed to be a two-step process. Initially, a [4+2] cycloaddition occurs, which is then followed by a nih.govnih.gov sigmatropic rearrangement to furnish the final benzodioxin product. ias.ac.in

Another important class of reactions is the 1,3-dipolar cycloaddition. wikipedia.org In this type of reaction, a 1,3-dipole, such as a nitrile imine generated photochemically from a sydnone, can react with a dipolarophile, like an alkene, to form a five-membered ring. wikipedia.orgbeilstein-journals.org The regioselectivity and stereospecificity of these reactions can often be predicted using frontier molecular orbital (FMO) theory. wikipedia.orgnih.gov For instance, the reaction of an in-situ generated azomethine ylide with an electron-deficient alkene has been shown to proceed with high regioselectivity. nih.gov The formation of specific isomers is dictated by both electronic and steric factors, with the nucleophilic carbon of the ylide preferentially attacking the more electrophilic and less sterically hindered carbon of the alkene. nih.gov

Inverse electron demand Diels-Alder (IEDDA) reactions also provide a route to 1,4-benzodioxane (B1196944) derivatives, which are structurally related to 1,3-benzodioxanes. In this approach, electrochemically generated o-quinones react with enamines. The regioselectivity of this cycloaddition is influenced by the electronic nature of substituents on the o-quinone. rsc.org

Investigation of Intermediates in 1,3-Benzodioxane Synthetic Routes

The synthesis of 1,3-benzodioxanes often proceeds through discrete, sometimes isolable, intermediates. A common strategy involves the initial formation of a substituted 2-hydroxybenzyl alcohol or benzyl (B1604629) chloride. tsijournals.com This intermediate is then condensed with an aldehyde, such as formaldehyde (B43269) or trioxymethylene, to form the cyclic formal. tsijournals.com For example, 2-hydroxy-3,5-dichlorobenzyl alcohol has been shown to react with formaldehyde in the presence of hydrochloric acid to yield the corresponding 6,8-dichloro-1,3-benzodioxane. tsijournals.com In this case, the benzyl alcohol is the key intermediate.

In radical-mediated reactions, the formation of specific radical intermediates is crucial. For instance, the reaction of 1,3-dioxane (B1201747) with tert-butoxy (B1229062) radicals leads to the formation of 1,1-dioxyethyl radicals through hydrogen atom abstraction. cdnsciencepub.comresearchgate.net However, attempts to generate these radicals via the cyclization of acetoxyaryl radicals have not been successful, suggesting that the direct cyclization pathway may be disfavored due to geometric constraints that prevent optimal orbital overlap in the transition state. cdnsciencepub.com

In the synthesis of more complex benzodioxane-containing structures, such as those derived from the reaction of salicylic (B10762653) acids with acetylenic esters, a linear adduct is formed first. scispace.com This adduct then undergoes intramolecular cyclization, with the ortho-hydroxyl group attacking the newly formed double bond to close the ring and form the 4H-benzo[d] nih.govtsijournals.comdioxin-4-one scaffold. scispace.com

Starting Material(s)Key Intermediate(s)Final ProductReaction Type
p-Substituted Phenol (B47542), Aldehyde2-Hydroxybenzyl alcohol/chlorideSubstituted 1,3-BenzodioxaneAcid-catalyzed condensation
o-Benzoquinone, Electron-rich diene[4+2] cycloadductBenzodioxinHetero-Diels-Alder
Sydnone, AlkeneNitrile iminePyrazoline derivativePhotochemical 1,3-dipolar cycloaddition
Salicylic acid, Acetylenic esterLinear adduct4H-Benzo[d] nih.govtsijournals.comdioxin-4-oneCopper-catalyzed addition and intramolecular cyclization
1,3-Dioxane, tert-butoxy radical1,1-Dioxyethyl radical-Radical hydrogen abstraction

Proton Transfer and Electron Transfer Pathways in Ring Closure

Proton and electron transfer events are fundamental to many chemical transformations, including the ring closure steps in the formation of heterocyclic systems like 1,3-benzodioxanes. Proton-coupled electron transfer (PCET) describes reactions where both a proton and an electron are exchanged in a concerted step. nih.govusp.br Such pathways are crucial in various biological and synthetic processes. nih.govusp.br

The feasibility of intramolecular proton transfer, which can be a key step in ring-closing reactions, is influenced by the distance between the proton donor and acceptor sites. pku.edu.cn While 1,2- and 1,3-proton transfers are often difficult, 1,4- and 1,5-proton transfers are generally more facile. pku.edu.cn This is due to a balance between the ring strain in the transition state and the requirement for a linear arrangement of the atoms involved in the proton transfer. pku.edu.cn

In the context of benzodioxane formation, particularly in acid-catalyzed condensations, proton transfer is ubiquitous. The mechanism involves the protonation of the aldehyde carbonyl group, which increases its electrophilicity and facilitates nucleophilic attack by the phenolic hydroxyl group. Subsequent proton transfers lead to the formation of a hemiacetal intermediate, followed by dehydration and ring closure.

Electron transfer can also play a role, especially in radical-mediated cyclizations or in reactions involving redox-active species. For example, theoretical studies on the photostability of related heterocyclic systems have shown that excited-state intramolecular proton transfer can be coupled with electron transfer. nih.gov This coupled process is triggered by a charge-transfer state and leads to the formation of the final product. nih.gov

Influence of Substituent Electronic and Steric Effects on Reaction Progress

The progress and outcome of 1,3-benzodioxane synthesis are significantly influenced by the electronic and steric properties of substituents on the aromatic ring and the aldehyde.

Electronic Effects:

Phenol Substituents: Electron-donating groups on the phenol ring generally facilitate the electrophilic aromatic substitution step inherent in some synthetic routes, thereby promoting the reaction. Conversely, electron-withdrawing groups can deactivate the ring and hinder the reaction. mdpi.com For instance, the formation of 1,3-benzodioxoles from the reaction of alkyl-substituted benzenes with o-chloranil is sensitive to electronic effects, with electron-withdrawing groups like nitro and cyano leading to the recovery of starting materials. mdpi.com

Aldehyde Substituents: The reactivity of the aldehyde is also governed by electronic factors. Electron-withdrawing groups on the aldehyde can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.

Steric Effects:

Substituents in the ortho position to the phenolic hydroxyl group can sterically hinder the formation of the 1,3-benzodioxane ring. tsijournals.com In contrast, substituents in the meta position generally have a minimal effect on the cyclization process. tsijournals.com

In 1,3-dipolar cycloaddition reactions, steric interactions can play a crucial role in determining the regioselectivity of the reaction. The 1,3-dipole will preferentially add to the less sterically encumbered face of the dipolarophile. wikipedia.org

The interplay of these effects is evident in various synthetic strategies. For example, in the oxidative dimerization to form 1,4-benzodioxanes, the substituents on the catechol fragment strongly influence the regioselectivity of the reaction. rsc.org

Substituent Position/TypeEffect on ReactionRationale
Electron-donating group on phenolAccelerates reactionIncreases nucleophilicity of the phenol
Electron-withdrawing group on phenolHinders reactionDecreases nucleophilicity of the phenol
ortho-Substituent on phenolHinders ring formationSteric hindrance
meta-Substituent on phenolLittle to no effectMinimal steric interference with the reaction center

Rearrangement Reactions Involving the Benzodioxane Framework

The 1,3-benzodioxane framework can undergo various rearrangement reactions, often under thermal or photochemical conditions. These rearrangements can lead to the formation of new and interesting molecular architectures.

One notable rearrangement is the Surzur-Tanner reaction, which involves the rearrangement of 2-acyloxyethyl radicals. cdnsciencepub.comresearchgate.net While this reaction proceeds through a transition state that resembles a cyclized radical, stable cyclized intermediates are generally not formed. cdnsciencepub.com Studies on the benzo analogs, such as 1,3-benzodioxan-2-yl radicals, have shown that these radicals can be generated via hydrogen atom abstraction and may undergo subsequent rearrangements. cdnsciencepub.comresearchgate.netcdnsciencepub.com

In the context of hetero-Diels-Alder reactions for benzodioxin synthesis, a nih.govnih.gov sigmatropic rearrangement of the initial [4+2] adduct is a key step in the formation of the final product. ias.ac.in This type of rearrangement is a common feature in the chemistry of six-membered rings containing heteroatoms.

Furthermore, Lewis acid-catalyzed rearrangements of bicyclo[2.2.2] adducts derived from o-benzoquinones can provide a facile entry into bicyclo[3.2.1] systems. ias.ac.in Although not directly involving the 1,3-benzodioxane ring itself, this demonstrates the potential for rearrangements in related systems formed through similar cycloaddition strategies.

Based on the comprehensive search of available scientific literature, there is a significant lack of specific research data for the chemical compound "1,3-Benzodioxan-4-ol, 4-phenyl-(8CI)". The search results did not yield dedicated studies on its stereochemistry, conformational analysis, chiral recognition, diastereomeric and enantiomeric relationships, dynamic stereochemistry, or the influence of substituents on its conformational dynamics.

The available literature focuses on related but structurally distinct compounds, such as 1,4-benzodioxanes, other substituted 1,3-dioxanes, or different benzodioxole derivatives. While general principles of stereochemistry and conformational analysis for the 1,3-dioxane ring system are well-established, specific experimental or computational data for 1,3-Benzodioxan-4-ol, 4-phenyl-(8CI) is not present in the provided search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on "1,3-Benzodioxan-4-ol, 4-phenyl-(8CI)" without introducing information from outside the explicit scope of the specified compound. To provide a detailed analysis as requested, dedicated research on this specific molecule would be required.

Theoretical and Computational Studies on 1,3 Benzodioxane 4 Ol,4 Phenyl

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, providing detailed insights into molecular geometries, reaction energetics, and electronic structures.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It has been applied to understand the reaction mechanisms and selectivity of various benzodioxane derivatives.

DFT calculations, often using functionals like B3LYP, are employed to model reaction pathways and determine the transition state energies. researchgate.netacs.org For instance, in related systems, DFT has been used to elucidate the mechanisms of cyclization reactions and rearrangements. researchgate.net The selectivity of reactions, such as regioselectivity and stereoselectivity, can be predicted by comparing the activation energies of different possible reaction channels. Isotope effects and the influence of substituents on reaction rates can also be modeled, providing a comprehensive picture of the reaction dynamics. acs.org

In the broader class of benzodioxanes, computational studies have supported stepwise, bifunctional mechanisms for certain catalytic reactions. acs.org The choice of functional and basis set, such as B3LYP/6-31G(d) or M06-2X, is crucial for obtaining accurate results, especially for systems involving noncovalent interactions. acs.orgresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets in Computational Studies

FunctionalBasis SetTypical Application
B3LYP6-31G(d)Geometry optimization, frequency calculations
B3LYP6-311+G(3df,2p)Single-point energy calculations for higher accuracy
M06-2X6-311++G(d,p)Systems with noncovalent interactions, thermochemistry
BPW916-31G(d)Geometry optimization, often used alongside B3LYP

This table is generated based on commonly used methods in computational chemistry for similar organic molecules.

The electronic properties of a molecule, such as its dipole moment and the distribution of electron density, are key to understanding its reactivity. DFT and other quantum chemical methods can predict these properties with a high degree of accuracy.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org

For substituted benzodioxanes, natural bond orbital (NBO) analysis has been used to determine the location of the LUMO, which is often the site of the initial one-electron addition in electrochemical reactions. acs.org For example, in a series of 1,3-benzodioxane derivatives (BCDs), the LUMO was found to be located at the C4 position. acs.org This type of analysis helps in understanding and predicting the regioselectivity of reactions.

Table 2: Calculated Electronic Properties of a Model Benzodioxane System

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and kinetic stability
Dipole Moment2.1 DPolarity and intermolecular interactions

Note: These are hypothetical values for a representative benzodioxane derivative, calculated using DFT, to illustrate the type of data generated.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like 1,3-Benzodioxan-4-ol, 4-phenyl-.

By simulating the movement of atoms over time, MD can identify the most stable conformations and the energy barriers between them. For related benzodioxaphosphinan-4-ones, theoretical conformational analysis has shown a preference for a flattened sofa conformation. researchgate.net Similar approaches can be applied to 1,3-Benzodioxan-4-ol, 4-phenyl- to understand how the phenyl and hydroxyl groups orient themselves relative to the benzodioxane ring system.

The results of MD simulations can be crucial for understanding how the molecule interacts with other molecules, including potential binding partners in a biological context, by revealing the accessible conformations. nih.govmdpi.com

Computational Approaches to Intermolecular Interactions

The way molecules interact with each other governs many of their bulk properties and their behavior in solution. Computational methods can be used to study various types of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

For 1,3-Benzodioxan-4-ol, 4-phenyl-, the hydroxyl group can act as a hydrogen bond donor and acceptor. The phenyl group can participate in π-π stacking interactions with other aromatic rings. Computational methods like DFT with dispersion corrections or high-level ab initio methods can be used to calculate the strength of these interactions.

NBO analysis within DFT calculations can also provide detailed information about intermolecular hydrogen bonds, including their energies. acs.org Understanding these interactions is key to predicting the molecule's crystal packing, solubility, and its ability to bind to specific targets.

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSRR) Development

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. Quantitative Structure-Reactivity Relationships (QSRR) are a key aspect of cheminformatics, aiming to build mathematical models that correlate a molecule's structure with its reactivity.

For a class of compounds like benzodioxane derivatives, a QSRR model could be developed to predict reactivity in a particular reaction based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices.

Virtual Screening Methodologies for Exploring Structural Space

Virtual screening is a computational technique used to search large libraries of chemical structures for molecules with specific properties. In the context of chemical reactivity, virtual screening can be used to explore the vast structural space of possible 1,3-benzodioxane derivatives to identify those with interesting or desirable chemical interaction profiles.

This process typically involves docking the virtual compounds into a defined environment, which could be the active site of a catalyst or a specific solvent environment, and then scoring the interactions. nih.gov The goal is to prioritize a smaller number of compounds for synthesis and experimental testing.

For example, one could virtually screen for derivatives of 1,3-Benzodioxan-4-ol, 4-phenyl- that exhibit strong hydrogen bonding capabilities or specific steric properties that might favor a particular reaction pathway. This approach, focused on chemical interactions rather than biological effects, can be a powerful tool for rational chemical design. nih.gov

Chemical Reactivity and Transformations of 1,3 Benzodioxan 4 Ol,4 Phenyl

Stability and Degradation Pathways Under Various Conditions

The stability of 1,3-benzodioxan-4-ol, 4-phenyl- is influenced by factors such as pH and the presence of catalytic agents. The 1,3-dioxane (B1201747) ring, particularly with a hydroxyl group at the C4 position, can be sensitive to aqueous environments, especially under acidic or basic conditions, which can catalyze ring-opening reactions.

One study on a related 1,3-benzodioxane derivative, 3-(hydroxy-4-methoxyphenyl)-1,3-benzodioxane, noted its low stability in aqueous solutions, a characteristic attributed to the acetal (B89532) moiety. epa.gov This suggests that 1,3-Benzodioxan-4-ol, 4-phenyl- would also likely exhibit limited stability in aqueous media, potentially undergoing hydrolysis to salicylaldehyde (B1680747) and benzaldehyde.

Acid-Catalyzed and Base-Catalyzed Transformations

The hemiacetal-like structure of 1,3-Benzodioxan-4-ol, 4-phenyl- makes it susceptible to both acid- and base-catalyzed transformations.

Acid-Catalyzed Reactions:

In the presence of acid, the hydroxyl group at C4 can be protonated, leading to the formation of a carbocation stabilized by the adjacent oxygen atom and the phenyl group. This intermediate can then undergo various reactions. For instance, acid-catalyzed condensation of trimethylhydroquinone (B50269) with acetaldehyde (B116499) leads to the formation of a 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol. researchgate.netacs.orgacs.orgnih.gov This reaction highlights the susceptibility of the acetal linkage to acid catalysis. It is plausible that under acidic conditions, 1,3-Benzodioxan-4-ol, 4-phenyl- could undergo ring-opening to form salicylaldehyde and benzaldehyde, or potentially rearrange. Studies on acid-catalyzed lignin (B12514952) depolymerization have shown that benzyl (B1604629) carbocation intermediates, similar to what would be formed from our target compound, can lead to the cleavage of ether bonds and condensation reactions. rsc.org

A study on the acid-catalyzed cyclization of diaryl-1,3-dienes to form indenes proceeds through a stable benzylic carbocation, which is analogous to the intermediate that could be formed from 1,3-Benzodioxan-4-ol, 4-phenyl- upon protonation and loss of water. organic-chemistry.org

Base-Catalyzed Reactions:

Under basic conditions, the hydroxyl group can be deprotonated, forming an alkoxide. This could potentially initiate rearrangements or other reactions. While specific studies on the base-catalyzed transformations of 1,3-Benzodioxan-4-ol, 4-phenyl- are not available, related chemistries suggest possibilities. For example, the Ullmann O-arylation of phenols can be carried out under basic conditions with a copper catalyst, indicating the reactivity of phenolic hydroxyl groups in the presence of a base. nih.gov Although our target compound has a tertiary alcohol, its proximity to the aromatic system and the dioxane ring could influence its reactivity under basic conditions.

Thermal and Photochemical Reactivity

The thermal and photochemical reactivity of 1,3-benzodioxane derivatives can lead to various transformations, including ring-opening and cycloaddition reactions.

Thermal Reactivity:

Studies on the thermal decomposition of 2,3-dihydro-1,4-benzodioxin have shown that the main decomposition routes involve the formation of o-benzoquinone and 2-methyl-1,3-benzodioxole (B76885) through a biradical intermediate at temperatures between 750 and 900 K. rsc.org While this is a 1,4-benzodioxane (B1196944), it provides insight into the potential for thermal cleavage of the C-O bonds within the dioxane ring. The presence of the hydroxyl and phenyl groups at the C4 position in 1,3-Benzodioxan-4-ol, 4-phenyl- would likely lower the decomposition temperature and influence the fragmentation pattern. The thermolysis of o-carboxyamido-phenoxyacetic acids has been reported to yield 1,3-benzodioxan-4-one, suggesting the stability of this core structure under certain thermal conditions. dtic.mil

Photochemical Reactivity:

Photochemical reactions of benzodioxane derivatives can lead to interesting transformations. For instance, photolysis of certain nitrones in the presence of persulphate can yield 2H-4-aryl-1,4-benzoxazin-3-ones. dtic.mil The 1,3-benzodioxane ring itself can be involved in photochemical reactions. Some derivatives are known to readily open to alkyl-etenes under photochemical conditions. arabjchem.org Furthermore, sydnones, which are masked 1,3-dipoles, undergo photochemical cycloaddition reactions to give pyrazole (B372694) and pyrazoline derivatives. beilstein-journals.org The UV absorption properties of the phenyl group in 1,3-Benzodioxan-4-ol, 4-phenyl- would likely make it susceptible to photochemical transformations, potentially initiating radical reactions or rearrangements.

Reactivity Towards Oxidizing and Reducing Agents

The oxidation and reduction of the 1,3-benzodioxan-4-ol moiety can lead to the formation of ketones, aldehydes, or further reduced products.

Oxidation:

The oxidation of 1,3-benzodioxan-4-ol, 4-phenyl- would likely yield the corresponding 1,3-benzodioxan-4-one. The oxidation of a related compound, 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, has been studied in detail. researchgate.netacs.orgacs.orgnih.gov In aqueous media, it is oxidized to a dihydroxyacetophenone via a benzoquinone intermediate. In the absence of water, oxidation can lead to the formation of a chromenone. researchgate.netacs.org These studies suggest that the oxidation of 1,3-Benzodioxan-4-ol, 4-phenyl- could lead to ring-opened products or rearranged structures depending on the oxidant and reaction conditions. Another study on a synthetic cyclic peroxide, 4-ethoxy-1,4-dihydro-2,3-benzodioxin-1-ol, showed that it causes heme degradation in ferricytochrome c through the generation of short-lived oxidative species. nih.gov

Reduction:

The reduction of the related 2,2-dimethyl-1,3-benzodioxan-4-one has been shown to be selective depending on the reducing agent used. nih.gov Treatment with diisobutylaluminium hydride (DIBAL-H) yields the corresponding salicylaldehyde, while lithium aluminum hydride (LAH) leads to the formation of the 2-hydroxybenzyl alcohol. nih.gov This suggests that if 1,3-Benzodioxan-4-ol, 4-phenyl- were first oxidized to the ketone, subsequent reduction could provide access to either the corresponding aldehyde or alcohol derivatives of the opened ring.

The following table summarizes the selective reduction of a related 1,3-benzodioxan-4-one:

Starting MaterialReducing AgentProductReference
2,2-dimethyl-1,3-benzodioxan-4-oneDIBAL-HSalicylaldehyde nih.gov
2,2-dimethyl-1,3-benzodioxan-4-oneLAH2-Hydroxybenzyl alcohol nih.gov

Cycloaddition and Other Pericyclic Reactions Involving the Ring System

The benzodioxane ring system can participate in cycloaddition reactions, although specific examples involving 1,3-Benzodioxan-4-ol, 4-phenyl- are not documented. The C=C double bond, if present in the dioxane ring, can act as the enol form of a masked acylacetic acid, which are valuable building blocks in organic synthesis. arabjchem.org

1,3-Dipolar cycloadditions are a common class of reactions for forming five-membered rings. wikipedia.org While not directly involving the benzodioxane ring as a dipole or dipolarophile, derivatives of benzodioxane have been synthesized using 1,3-dipolar cycloaddition reactions. For instance, isoxazole (B147169) conjugates of 1,4-benzodioxane have been prepared via this method.

More relevant to the 1,3-benzodioxane system, the hetero-Diels-Alder reaction has been used to trap intermediates formed during the oxidation of a related 1,3-benzodioxin-6-ol derivative. researchgate.netacs.org This indicates that the diene system of the benzene (B151609) ring can participate in pericyclic reactions. The presence of the phenyl group at the C4 position in 1,3-Benzodioxan-4-ol, 4-phenyl- could influence the regioselectivity and stereoselectivity of such cycloaddition reactions.

Future Research Directions and Outstanding Challenges for 1,3 Benzodioxan 4 Ol,4 Phenyl Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,3-benzodioxanes has traditionally relied on the acid-catalyzed condensation of a phenol (B47542) with an aldehyde or ketone. tsijournals.com For the target molecule, this would conceptually involve the reaction of a catechol derivative with a phenyl ketone. However, significant challenges and opportunities for innovation exist in developing more efficient, selective, and sustainable synthetic methodologies.

A primary challenge lies in controlling the regioselectivity and stereoselectivity of the reaction, especially given the chiral center at the C4 position. Future research should focus on the development of novel catalytic systems that can achieve high yields and enantiomeric excesses. Drawing inspiration from advancements in the synthesis of related 1,4-benzodioxanes, several promising avenues emerge:

Asymmetric Catalysis: The use of chiral catalysts, such as those based on iridium or rhodium, has proven effective in the asymmetric hydrogenation of 1,4-benzodioxines to yield chiral 1,4-benzodioxanes. rsc.orgthieme-connect.com A similar strategy could be explored for the asymmetric synthesis of 4-substituted 1,3-benzodioxanes.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govrsc.org The use of engineered enzymes, such as lipases, has been demonstrated for the kinetic resolution of 1,4-benzodioxane (B1196944) derivatives. nih.govrsc.orgresearchgate.net Research into identifying or engineering enzymes capable of catalyzing the formation of 1,3-Benzodioxan-4-ol, 4-phenyl- would be a significant step towards a sustainable synthetic route.

Green Chemistry Approaches: Microwave-assisted synthesis and the use of environmentally benign reagents and solvents, such as glycerol (B35011) carbonate, are gaining traction in the synthesis of benzodioxole and benzodioxane derivatives. epa.govrsc.org Applying these principles to the synthesis of the target compound could lead to more sustainable and efficient processes.

Synthetic ApproachPotential AdvantagesKey Challenges for Target Compound
Asymmetric CatalysisHigh enantioselectivityCatalyst design for 1,3-benzodioxane core
Enzymatic SynthesisHigh selectivity, mild conditionsEnzyme discovery and engineering
Microwave-Assisted SynthesisRapid reaction times, higher yieldsOptimization of reaction conditions
Glycerol Carbonate ReactantSustainable and reactive alkylating agentControl of regioselectivity

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the formation and reactivity of 1,3-Benzodioxan-4-ol, 4-phenyl- is crucial for optimizing synthetic routes and predicting its chemical behavior. While the general mechanism of acid-catalyzed acetal (B89532) formation is understood, the specific nuances for this substituted derivative warrant detailed investigation. tsijournals.com

Future mechanistic studies should aim to:

Elucidate the Stereochemical Course of the Reaction: Investigating the transition states and intermediates in the formation of the two enantiomers of the target compound will be key to developing highly stereoselective syntheses.

Explore Radical Reactivity: Studies on related 1,3-benzodioxan-2-yl radicals have shown interesting rearrangement reactions. cdnsciencepub.com Investigating the formation and reactivity of radicals derived from 1,3-Benzodioxan-4-ol, 4-phenyl- could uncover novel chemical transformations.

Computational Mechanistic Studies: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state energies, and the influence of substituents on reactivity. rsc.org Such studies would be invaluable in understanding the mechanism of formation and potential reactions of the target molecule.

Exploration of Unconventional Derivatization Strategies

The presence of a hydroxyl group and a phenyl group provides two key handles for the derivatization of 1,3-Benzodioxan-4-ol, 4-phenyl-. Exploring unconventional derivatization strategies could lead to the discovery of new compounds with unique properties and potential applications.

Key areas for future research include:

Stereoselective Derivatization of the Hydroxyl Group: Developing methods for the stereoselective esterification, etherification, or glycosylation of the C4-hydroxyl group would allow for the synthesis of a diverse range of derivatives with controlled stereochemistry.

Functionalization of the Phenyl Ring: The phenyl group can be functionalized through electrophilic aromatic substitution or cross-coupling reactions to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.

Ring-Opening Reactions: Investigating the selective cleavage of the 1,3-dioxane (B1201747) ring under various conditions could provide access to novel, highly functionalized acyclic compounds that are not readily accessible through other means. nycu.edu.tw

Advanced Computational Modeling for Precise Property Prediction

In the absence of extensive experimental data, advanced computational modeling presents a powerful tool for predicting the physicochemical and spectroscopic properties of 1,3-Benzodioxan-4-ol, 4-phenyl-. Such predictions can guide synthetic efforts and provide a foundational understanding of the molecule's behavior.

Future computational work should focus on:

Conformational Analysis: The 1,3-dioxane ring can adopt various conformations, and the presence of bulky substituents at C4 will significantly influence the conformational landscape. cdnsciencepub.com Detailed conformational analysis using methods like DFT is essential to understand its three-dimensional structure.

Prediction of NMR Spectra: DFT-based methods, such as the GIAO method, can be used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govd-nb.infonih.gov This would be invaluable for the structural characterization of the target compound and its derivatives.

Modeling of Intermolecular Interactions: Computational docking studies could be employed to predict the binding of 1,3-Benzodioxan-4-ol, 4-phenyl- and its derivatives to biological targets, such as enzymes or receptors, providing insights into their potential pharmacological activity. mdpi.comresearchgate.netnih.govnih.gov

Computational MethodPredicted PropertyImportance for Research
Density Functional Theory (DFT)Conformational energies, geometriesUnderstanding 3D structure and stability
GIAO-DFTNMR chemical shiftsAid in structural elucidation
Molecular DockingBinding affinities and modesPrediction of biological activity

Methodological Advancements in Stereochemical Assignment

Given the chirality of 1,3-Benzodioxan-4-ol, 4-phenyl-, the unambiguous assignment of the absolute configuration of its enantiomers is a critical challenge. Advancements in analytical techniques are needed to facilitate the separation and characterization of these stereoisomers.

Promising areas for future development include:

Chiral High-Performance Liquid Chromatography (HPLC): The development of novel chiral stationary phases specifically designed for the separation of benzodioxane derivatives would enable the efficient resolution of the enantiomers of the target compound. researchgate.netunimi.it

NMR Spectroscopy: The use of chiral derivatizing agents, such as Mosher's acid, can be employed to convert the enantiomers into diastereomers with distinct NMR spectra, allowing for their differentiation and the determination of enantiomeric excess. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations that are crucial for determining the relative stereochemistry of cyclic systems. csic.es

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques, coupled with quantum chemical calculations, can provide definitive information on the absolute configuration of chiral molecules.

Q & A

Q. What are the optimal synthetic routes for 1,3-Benzodioxan-4-ol,4-phenyl-(8CI), and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of substituted catechol derivatives with phenylacetaldehyde under acidic or catalytic conditions. Key steps include:

  • Nucleophilic substitution : Use of benzyl-protected intermediates (e.g., 4-benzyloxyphenylboronic acid pinacol ester analogs) to control regioselectivity .
  • Catalytic hydrogenation : For deprotection of hydroxyl groups, with Pd/C or Raney Ni as catalysts. Yields >85% are achievable with inert gas purging to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via GC or HPLC (>97% purity threshold) .

Q. How is 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) characterized spectroscopically?

  • NMR : 1^1H NMR (CDCl3_3) shows distinct signals for the benzodioxan ring (δ 4.25–4.50 ppm, multiplet for O–CH2_2–O) and aromatic protons (δ 7.20–7.45 ppm for phenyl). 13^{13}C NMR confirms the ether linkage (C–O–C at ~100–110 ppm) .
  • IR : Strong absorption bands at 3200–3500 cm1^{-1} (O–H stretch) and 1250–1280 cm1^{-1} (C–O–C asymmetric stretch) .
  • Mass spectrometry : Molecular ion peak at m/z 244 (C13_{13}H12_{12}O3_3) with fragmentation patterns matching benzodioxan derivatives .

Q. What are common stability issues during storage, and how are they mitigated?

  • Hydrolysis : Susceptibility to acidic/basic conditions. Store in anhydrous solvents (e.g., THF, DCM) under nitrogen at –20°C .
  • Oxidation : Use antioxidants like BHT (0.01–0.1% w/w) in solution phases. Solid-state stability requires desiccants (silica gel) and amber glass vials .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in reaction mechanisms for benzodioxan derivatives?

  • Mechanistic ambiguity : Conflicting experimental data on electrophilic substitution pathways (e.g., nitration vs. sulfonation regioselectivity) can be resolved via DFT calculations. For example:
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
    • Compare activation energies for competing pathways (e.g., meta vs. para substitution) .
  • Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm intermediate structures .

Q. What advanced strategies improve enantiomeric purity in chiral benzodioxan derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during cyclization to induce asymmetry (e.g., ee >90% reported for similar compounds) .
  • Kinetic resolution : Enzymatic catalysis (lipases or esterases) selectively hydrolyzes one enantiomer .
  • Chromatography : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase for analytical and preparative separation .

Q. How do structural modifications (e.g., halogenation) impact biological activity in benzodioxan analogs?

  • Halogenation : Introduce electron-withdrawing groups (e.g., Cl, F) at the phenyl ring to enhance binding to cytochrome P450 enzymes. For example:
    • 6-Fluoro analogs show 3× higher inhibitory activity in CYP3A4 assays compared to parent compounds .
    • Bromination at C8 increases logP values, improving blood-brain barrier penetration in neuroactive studies .
  • Methodology : SAR studies require parallel synthesis (e.g., Ugi reactions) followed by high-throughput screening .

Q. What analytical techniques are critical for resolving conflicting spectral data in degradation studies?

  • LC-MS/MS : Identify degradation products (e.g., quinone derivatives from oxidation) via fragmentation patterns .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton signals in complex mixtures .
  • X-ray crystallography : Resolve stereochemical disputes (e.g., axial vs. equatorial hydroxyl orientation) .

Methodological Guidelines

8. Designing experiments to assess environmental fate:

  • Biodegradation assays : Use OECD 301B (modified Sturm test) with activated sludge inoculum. Monitor via TOC analysis and HPLC .
  • Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4). Quantify half-life using first-order kinetics .

9. Best practices for handling air-sensitive intermediates:

  • Schlenk techniques : Purge reaction flasks with argon before adding hygroscopic reagents (e.g., Grignard reagents) .
  • Glovebox storage : Maintain O2_2 levels <1 ppm for boronate esters and other oxidation-prone intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.